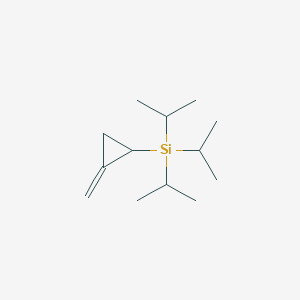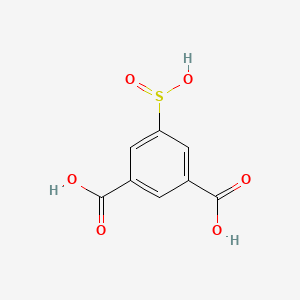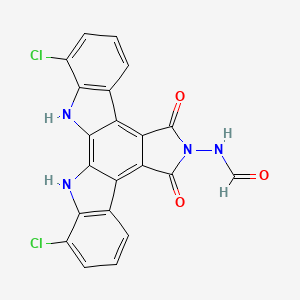
Formamide, (1,11-dichloro-5,7,12,13-tetrahydro-5,7-dioxo-6H-indolo(2,3-a)pyrrolo(3,4-c)carbazol-6-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Formamide, (1,11-dichloro-5,7,12,13-tetrahydro-5,7-dioxo-6H-indolo(2,3-a)pyrrolo(3,4-c)carbazol-6-yl)-, is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and drugs, and they play a crucial role in cell biology . This compound is particularly interesting because of its unique structure, which includes both indole and carbazole elements.
Vorbereitungsmethoden
The synthesis of indole derivatives, including Formamide, (1,11-dichloro-5,7,12,13-tetrahydro-5,7-dioxo-6H-indolo(2,3-a)pyrrolo(3,4-c)carbazol-6-yl)-, typically involves several steps. One common method is the condensation of isatin with o-phenylenediamine, often catalyzed by Brønsted acids such as acetic, formic, or hydrochloric acid . Industrial production methods may involve the use of transition-metal-catalyzed cross-coupling reactions and direct C-H functionalization .
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like cerium (IV) oxide nanoparticles and reducing agents such as hydrazine . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with cerium (IV) oxide nanoparticles can yield products with up to 96% yields .
Wissenschaftliche Forschungsanwendungen
Formamide, (1,11-dichloro-5,7,12,13-tetrahydro-5,7-dioxo-6H-indolo(2,3-a)pyrrolo(3,4-c)carbazol-6-yl)-, has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, indole derivatives are known for their antiviral, anti-inflammatory, anticancer, and antimicrobial activities . This compound is also used in the development of new therapeutic agents and in the study of various biological pathways.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
Formamide, (1,11-dichloro-5,7,12,13-tetrahydro-5,7-dioxo-6H-indolo(2,3-a)pyrrolo(3,4-c)carbazol-6-yl)-, can be compared with other indole derivatives such as indole-3-acetic acid and indolo[2,3-a]carbazoles . These compounds share similar structural features but differ in their specific biological activities and applications. For example, indole-3-acetic acid is a plant hormone, while indolo[2,3-a]carbazoles are known for their antitumor activity .
Eigenschaften
CAS-Nummer |
183747-17-3 |
|---|---|
Molekularformel |
C21H10Cl2N4O3 |
Molekulargewicht |
437.2 g/mol |
IUPAC-Name |
N-(5,21-dichloro-12,14-dioxo-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17(22),18,20-nonaen-13-yl)formamide |
InChI |
InChI=1S/C21H10Cl2N4O3/c22-10-5-1-3-8-12-14-15(21(30)27(20(14)29)24-7-28)13-9-4-2-6-11(23)17(9)26-19(13)18(12)25-16(8)10/h1-7,25-26H,(H,24,28) |
InChI-Schlüssel |
WFSBQRYDVUZTAO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)Cl)NC3=C4C(=C5C(=C23)C(=O)N(C5=O)NC=O)C6=C(N4)C(=CC=C6)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


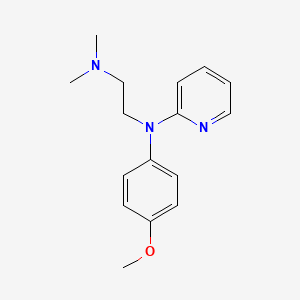
![Pyrrolo[1,2-b]isoquinolin-10(5H)-one, 7,8-dimethoxy-](/img/structure/B14253766.png)
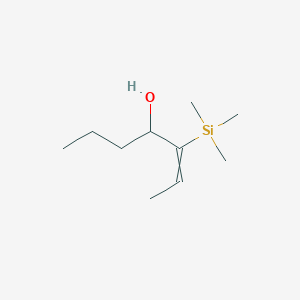
![1H,7H-5,9-Methano[1,3]dioxocino[5,6-c][1,2]oxazole](/img/structure/B14253779.png)
![[5-([1,1'-Biphenyl]-4-yl)thiophen-2-yl](isothiocyanatomethyl)dimethylsilane](/img/structure/B14253784.png)
![Acetamide, N-[4-(2-methyl-3-oxopropyl)phenyl]-](/img/structure/B14253785.png)
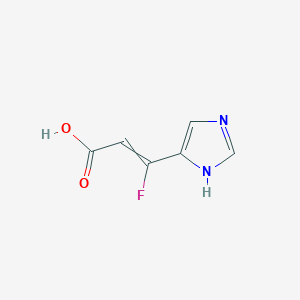
![2-Propenoic acid, 3-[2,2'-bipyridin]-5-ylpropyl ester](/img/structure/B14253801.png)
![3-Phenyl-1-[2-(6-piperidin-1-ylhexoxy)phenyl]propan-1-one](/img/structure/B14253804.png)
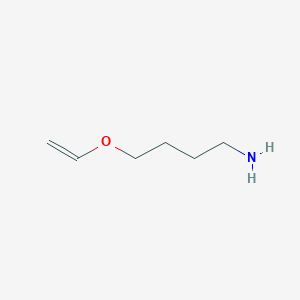
![1-Piperazinamine, 4-(9H-fluoren-9-yl)-N-[3-(2-furanyl)-2-propen-1-ylidene]-](/img/structure/B14253811.png)
![N,N'-Bis[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B14253817.png)
